molecular formula C19H16F3N3O2 B2621716 4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile CAS No. 2224093-25-6

4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2621716
CAS No.: 2224093-25-6
M. Wt: 375.351
InChI Key: UVJMAFJVVUUUTG-UHFFFAOYSA-N
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Description

4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile is a complex organic compound with a unique structure that includes a morpholine ring, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the morpholine ring followed by the introduction of the trifluoromethyl group and the pyridine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile: shares structural similarities with other compounds that contain morpholine and pyridine rings, such as certain pharmaceuticals and agrochemicals.

Uniqueness

What sets this compound apart is the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-12-11-27-17(13-3-2-4-15(7-13)19(20,21)22)10-25(12)18(26)14-5-6-24-16(8-14)9-23/h2-8,12,17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJMAFJVVUUUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1C(=O)C2=CC(=NC=C2)C#N)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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